7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one
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Overview
Description
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl iodide and iridium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of visible light sources, such as blue LED lamps, can make the process more energy-efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, iridium or ruthenium complexes, and photoredox catalysts. Reaction conditions often involve visible light irradiation and mild temperatures to facilitate the formation of desired products .
Major Products Formed
Major products formed from these reactions include trifluoromethyl ketones, reduced naphthyridine derivatives, and various substituted naphthyridine compounds .
Scientific Research Applications
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it a valuable tool in biological studies, particularly in the development of probes and imaging agents.
Medicine: Its unique properties are exploited in the design of pharmaceuticals, where it can enhance the efficacy and selectivity of drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets by increasing lipophilicity and metabolic stability. This can lead to improved drug efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties, such as high electronegativity and stability.
Trifluoromethylated aromatic compounds: These compounds also feature the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one is unique due to its specific naphthyridine ring structure, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
959653-47-5 |
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Molecular Formula |
C9H7F3N2O |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-7-6(13-4-5)1-2-8(15)14-7/h3-4H,1-2H2,(H,14,15) |
InChI Key |
UXFRMIHLNTVKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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